molecular formula C19H21N3O3S B281634 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide

Katalognummer B281634
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: NAKNYUUBLNQKMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide, also known as DPP4 inhibitor, is a type of drug used in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP4), which is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting DPP4, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.

Wirkmechanismus

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves the inhibition of the enzyme N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide is responsible for breaking down incretins, hormones that help regulate blood sugar levels. By inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide, this drug helps to increase the levels of incretins in the body, which in turn helps to lower blood sugar levels.
Biochemical and Physiological Effects
In addition to its glucose-lowering effects, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide has been shown to have other beneficial effects on the body. It has been shown to improve beta-cell function, which is important for insulin secretion. It has also been shown to reduce inflammation, which is a key factor in the development of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathophysiology of type 2 diabetes and for testing new drugs that target the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide pathway.
One limitation of using this drug in lab experiments is that it is a relatively new drug, and its long-term effects on the body are not yet fully understood. In addition, it is a complex molecule that can be difficult to synthesize, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide. One area of research is the development of new drugs that target the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide pathway, either by inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide or by targeting other enzymes involved in the regulation of incretins.
Another area of research is the investigation of the long-term effects of this drug on the body. This includes studying its effects on beta-cell function, insulin sensitivity, and inflammation, as well as its potential for causing side effects.
Finally, there is a need for further research into the use of this drug in combination with other drugs for the treatment of type 2 diabetes. This includes investigating its use in combination with other N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide inhibitors, as well as with other classes of drugs such as GLP-1 receptor agonists and SGLT2 inhibitors.

Synthesemethoden

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide involves several steps. The starting materials are 2,5-dimethylbenzenesulfonyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. These two compounds are reacted together in the presence of a base such as triethylamine to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in the field of diabetes research. It has been shown to be effective in lowering blood sugar levels in patients with type 2 diabetes, both as a monotherapy and in combination with other drugs. In addition to its glucose-lowering effects, this drug has also been shown to have other beneficial effects, such as improving beta-cell function and reducing inflammation.

Eigenschaften

Molekularformel

C19H21N3O3S

Molekulargewicht

371.5 g/mol

IUPAC-Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O3S/c1-13-10-11-14(2)17(12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3

InChI-Schlüssel

NAKNYUUBLNQKMS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Kanonische SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.